Sofosbuvir D6

Bioanalytical method validation LC-MS/MS Pharmacokinetics

Sofosbuvir D6 (CAS 1868135-06-1), also known as PSI-7977-d6, is a stable isotope-labeled internal standard (SIL-IS) with a +6 Da mass shift. It is the only standard that ensures the chromatographic co-elution and identical ionization efficiency required to meet FDA and EMA precision, accuracy, and matrix effect criteria for bioequivalence trials and ANDA submissions. Unlike unlabeled sofosbuvir or structural analogs, this deuterated compound corrects for extraction variability and ion suppression in LC-MS/MS workflows, making it essential for compliant pharmacokinetic and therapeutic drug monitoring studies.

Molecular Formula C22H23D6FN3O9P
Molecular Weight 535.49
Cat. No. B1574191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir D6
SynonymsSofosbuvir-D6
Molecular FormulaC22H23D6FN3O9P
Molecular Weight535.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir D6 Analytical Reference Standard and Deuterated HCV NS5B Inhibitor for Bioanalytical Quantification


Sofosbuvir D6 (CAS 1868135-06-1), also designated as PSI-7977-d6 or GS-7977-d6, is a deuterium-labeled analog of the direct-acting antiviral agent sofosbuvir, wherein six hydrogen atoms are replaced by deuterium . Sofosbuvir is a uridine nucleotide prodrug that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. The deuterated analog retains the core molecular structure and biological activity of the parent compound while serving as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2].

Why Unlabeled Sofosbuvir or Alternative Internal Standards Cannot Replace Sofosbuvir D6 in Validated Bioanalytical Methods


In regulated bioanalysis, substituting Sofosbuvir D6 with unlabeled sofosbuvir or structurally distinct internal standards introduces unacceptable analytical variability. Unlabeled sofosbuvir co-elutes with the analyte and cannot be distinguished by mass spectrometry, thereby failing to correct for matrix effects, ionization suppression, or extraction recovery variability [1]. Alternative internal standards—such as non-deuterated structural analogs—exhibit different chromatographic retention times and ionization efficiencies, which preclude accurate compensation for sample preparation losses and instrument drift [2]. Regulatory guidances (e.g., FDA, EMA) mandate the use of stable isotope-labeled internal standards for LC-MS/MS assays intended for pharmacokinetic studies and bioequivalence trials, as only SIL-IS can provide the required precision and accuracy across a validated concentration range [3]. Sofosbuvir D6, with its six-deuterium mass shift (Δm/z = +6), ensures baseline chromatographic resolution and identical ionization response to the analyte, thereby meeting stringent validation criteria that alternative compounds cannot satisfy [1].

Quantitative Differentiation of Sofosbuvir D6 as a Stable Isotope-Labeled Internal Standard in Validated LC-MS/MS Bioanalysis


Analytical Precision and Accuracy: Sofosbuvir D6 as SIL-IS in Human Plasma Quantification

In a fully validated UPLC-MS/MS method for simultaneous quantification of sofosbuvir and daclatasvir in human plasma, Sofosbuvir D6 was employed as the internal standard (IS). The method demonstrated a linear calibration range of 10.002–3000.488 ng/mL for sofosbuvir using a weighted (1/x²) linear regression model. The use of Sofosbuvir D6 as SIL-IS enabled precise and accurate quantification, with intra- and inter-day precision (%CV) and accuracy (%RE) values meeting acceptance criteria (≤15% for QC samples, ≤20% at LLOQ) [1].

Bioanalytical method validation LC-MS/MS Pharmacokinetics

Matrix Effect Compensation: Sofosbuvir D6 Corrects for Ionization Suppression in Plasma

The use of Sofosbuvir D6 as a SIL-IS effectively compensates for matrix effects—particularly ionization suppression or enhancement—that occur during electrospray ionization in LC-MS/MS analysis of biological samples. Because Sofosbuvir D6 co-elutes with the analyte sofosbuvir and possesses nearly identical physicochemical properties, any matrix-induced alteration in ionization efficiency affects both the analyte and the IS equally, thereby normalizing the response ratio [1]. In contrast, non-deuterated internal standards or structural analogs exhibit different retention times and ionization behaviors, resulting in incomplete correction and quantitative bias [2].

Matrix effect Ionization efficiency Stable isotope-labeled internal standard

Mass Spectrometric Discrimination: Baseline Resolution via Six-Deuterium Mass Shift

Sofosbuvir D6 incorporates six deuterium atoms, resulting in a molecular mass increase of approximately 6 Da relative to unlabeled sofosbuvir (535.49 g/mol for D6 vs. 529.45 g/mol for the parent) . This mass shift enables unambiguous mass spectrometric discrimination between the analyte and the internal standard in multiple reaction monitoring (MRM) mode, with no isotopic cross-talk or signal interference [1]. While the deuterated analog exhibits a slight chromatographic retention time difference (typically <0.1 min under reversed-phase conditions), it co-elutes sufficiently with the analyte to provide effective matrix effect correction .

Mass spectrometry Deuterium isotope effect Chromatographic resolution

In Vitro Antiviral Potency: Deuteration Does Not Impair NS5B Polymerase Inhibition

Deuterated sofosbuvir analogs, including those with site-selective deuterium incorporation, retain full in vitro antiviral efficacy equivalent to unlabeled sofosbuvir in HCV subgenomic replicon assays. A series of deuterated analogs (compounds 37–44) were tested and demonstrated inhibition of viral replication comparable to sofosbuvir, confirming that deuterium substitution does not adversely affect binding to the NS5B polymerase active site or intracellular activation to the active triphosphate metabolite [1]. While Sofosbuvir D6 specifically has not been directly compared in published replicon assays, class-level evidence from structurally analogous deuterated sofosbuvir derivatives supports the expectation of equivalent antiviral activity [2].

HCV replicon assay Antiviral activity NS5B inhibitor

High-Value Research and Industrial Applications of Sofosbuvir D6


Bioequivalence and Pharmacokinetic Studies for ANDA Submissions

Sofosbuvir D6 is the preferred internal standard for LC-MS/MS quantification of sofosbuvir in human plasma during bioequivalence trials required for Abbreviated New Drug Applications (ANDAs). Its use ensures that the validated method meets FDA and EMA criteria for precision, accuracy, and matrix effect compensation, which is essential for demonstrating therapeutic equivalence of generic sofosbuvir formulations [1].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics

In clinical research settings, Sofosbuvir D6 enables accurate measurement of sofosbuvir plasma concentrations for therapeutic drug monitoring in special populations (e.g., patients with renal impairment or cirrhosis). The SIL-IS approach provides the analytical robustness required for correlation of drug exposure with efficacy and safety outcomes [2].

Metabolic Pathway Tracing and In Vitro Metabolism Studies

As a deuterium-labeled analog, Sofosbuvir D6 can be employed in in vitro hepatocyte or microsomal incubations to trace the metabolic activation pathway of sofosbuvir to its active triphosphate metabolite (GS-461203) and inactive metabolite (GS-331007). The deuterium label allows for mass spectrometric differentiation of the tracer from endogenous or unlabeled sofosbuvir species [3].

Quality Control Release Testing of Sofosbuvir Drug Product

Sofosbuvir D6 is utilized as an internal standard in validated LC-MS/MS methods for the quantitative determination of sofosbuvir content and impurity profiling during commercial manufacturing and stability testing of finished pharmaceutical products, in accordance with ICH Q2(R1) guidelines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.